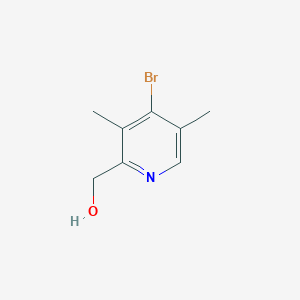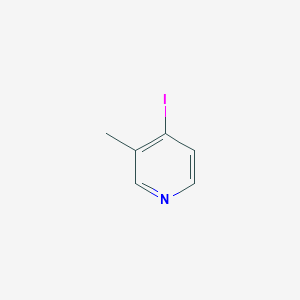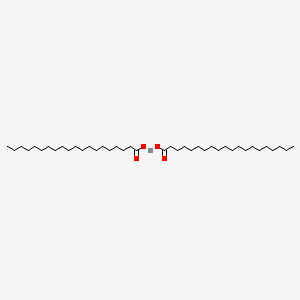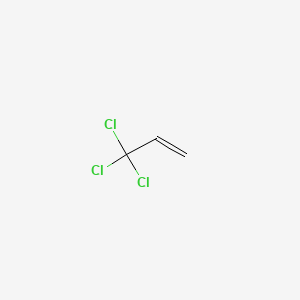![molecular formula C6H10O2 B3031335 7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 253876-00-5](/img/structure/B3031335.png)
7-Oxabicyclo[2.2.1]heptan-2-ol
Vue d'ensemble
Description
7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 7-oxabicycloheptan-2-ol, is a bicyclic monoterpene alcohol. It is a naturally occurring compound that is found in a variety of plants, including garlic, ginger, and lemongrass. This compound has been studied for its potential medicinal applications, particularly in the areas of anti-inflammatory and analgesic effects.2.1]heptan-2-ol.
Applications De Recherche Scientifique
Glucose Sensing and Electrochemical Applications
7-Oxabicyclo[2.2.1]heptan-2-ol (also known as 7-azabicyclo[2.2.1]heptan-7-ol or ABHOL) has been investigated for its electrochemical properties. Researchers have explored its application in glucose sensing. Although the cyclic voltammogram for the first cycle was initially unstable, it became reproducible after subsequent cycles, enabling the electrochemical analysis of ethanol and glucose .
Substrate for Enzymatic Studies
7-Oxabicyclo[2.2.1]heptan-2-one (a derivative of 7-Oxabicyclo[2.2.1]heptane) has been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases. These enzymes are involved in the reductive reaction of ketones .
Baeyer–Villiger Oxidation and C–C Bond Cleavage
The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a commonly used reaction to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes. Additionally, other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have been explored for the synthesis of derivatives .
Solid Phases and Structural Investigations
Powder synchrotron X-ray diffraction studies have confirmed that 7-oxabicyclo[2.2.1]heptane forms multiple solid phases upon cooling and warming. These phases were previously indicated by spectroscopic and differential scanning calorimetry (DSC) measurements .
Mécanisme D'action
Mode of Action
The mode of action of 7-Oxabicyclo[22Like other cyclic ethers, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by 7-Oxabicyclo[2.2.1]heptan-2-ol are currently unknown. It’s worth noting that 7-oxanorbornanes, a class of compounds to which 7-oxabicyclo[221]heptan-2-ol belongs, have been found to exhibit interesting biological activity
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner , which may result in diverse molecular and cellular effects.
Propriétés
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379629 | |
| Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]heptan-2-ol | |
CAS RN |
253876-00-5 | |
| Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







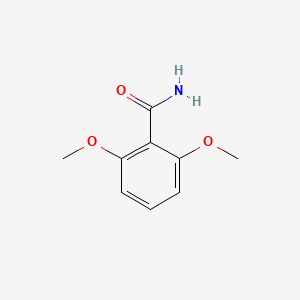
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)


